5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
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Overview
Description
5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and pyridine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The pyridine ring can be synthesized through various methods, including the Chichibabin synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity . The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-containing anticancer drug.
Ixabepilone: A thiazole-containing anticancer drug.
Uniqueness
5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is unique due to its combination of a thiazole ring, a pyridine ring, and an oxolane ring. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities .
Properties
IUPAC Name |
5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-12-23-18(11-28-12)13-3-2-4-15(7-13)24-19(25)14-8-17(21)20(22-9-14)27-16-5-6-26-10-16/h2-4,7-9,11,16H,5-6,10H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRXLJPEBFPBGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(N=C3)OC4CCOC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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